2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde
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Overview
Description
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde is a heterocyclic compound containing a thiophene ring substituted with methoxy, methylsulfanyl, and formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde typically involves the functionalization of a thiophene ring. Common synthetic methods include:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient methods such as:
Metal-Free Dehydration and Sulfur Cyclization: This method uses alkynols and elemental sulfur or EtOCS2K to produce substituted thiophenes.
Direct C-H Arylation: This phosphine-free method couples aryl or heteroaryl bromides with thiophenes using palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Thiophene-3-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylthiophene: Similar structure but lacks the formyl group.
2-Methoxy-3-thiophenecarboxaldehyde: Similar structure but lacks the methylsulfanyl group.
5-Methyl-2-thiophenecarboxaldehyde: Similar structure but lacks the methoxy group.
Uniqueness
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde is unique due to the presence of both methoxy and methylsulfanyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
71908-79-7 |
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Molecular Formula |
C7H8O2S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
2-methoxy-5-methylsulfanylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H8O2S2/c1-9-7-5(4-8)3-6(10-2)11-7/h3-4H,1-2H3 |
InChI Key |
COQJHYPLZCNYAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(S1)SC)C=O |
Origin of Product |
United States |
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